molecular formula C11H12O4S2 B2365908 3-p-Toluenesulfonyl-3-sulfolene CAS No. 69451-79-2

3-p-Toluenesulfonyl-3-sulfolene

Cat. No.: B2365908
CAS No.: 69451-79-2
M. Wt: 272.33
InChI Key: FYBHTOTWYLRZGD-UHFFFAOYSA-N
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Description

3-p-Toluenesulfonyl-3-sulfolene is a cyclic organic compound with a sulfone functional group. It is a derivative of sulfolene, specifically modified with a p-toluenesulfonyl group. This compound is of significant interest in organic chemistry due to its unique reactivity and applications in various chemical processes.

Scientific Research Applications

3-p-Toluenesulfonyl-3-sulfolene has a wide range of applications in scientific research:

Safety and Hazards

When handling 3-p-Toluenesulfonyl-3-sulfolene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The future directions of 3-p-Toluenesulfonyl-3-sulfolene could involve its use as a volatile, recyclable dipolar, aprotic solvent in various chemical reactions . Its potential for recyclability makes it an attractive option for sustainable chemical processes.

Mechanism of Action

Target of Action

It is known that sulfolenes, a class of compounds to which 3-p-toluenesulfonyl-3-sulfolene belongs, are often used in organic synthesis, particularly in diels-alder reactions .

Mode of Action

This compound is prepared from 3-sulfolene and reacts with various dienophiles to give the corresponding Diels-Alder cycloadducts . This suggests that the compound likely interacts with its targets through cycloaddition, a type of chemical reaction that results in the formation of a cyclic product.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in Diels-Alder reactions can be influenced by factors such as temperature and the presence of other reactants

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 3-p-toluenesulfonyl-3-sulfolene involves the cheletropic addition of sulfur dioxide to 1,3-dienes. This reaction is typically conducted in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions . Another method involves the protonation of propargylsilanes, followed by a 1,2-silyl group shift and cheletropic addition of sulfur dioxide .

Industrial Production Methods: Industrial production of this compound often utilizes large-scale reactors where the cheletropic addition of sulfur dioxide to 1,3-dienes is carried out under high pressure and temperature conditions. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-p-Toluenesulfonyl-3-sulfolene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-p-Toluenesulfonyl-3-sulfolene is unique due to the presence of the p-toluenesulfonyl group, which enhances its reactivity and stability compared to other sulfolenes. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBHTOTWYLRZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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